7alpha-Hydroxy-5beta-cholan-24-oic Acid

FXR Agonist Nuclear Receptor Bile Acid Signaling

This 3-deoxychenodeoxycholic acid (7α-hydroxy-5β-cholan-24-oic acid) is a superior FXR agonist with nanomolar potency, far surpassing CDCA in selectivity. Its unique 7α-only hydroxylation eliminates confounding TGR5 activation, delivering clean, reproducible results in FXR transactivation assays, lipoxygenase inhibition, and cell differentiation studies. Ideal for liver disease, metabolic disorder, oncology, and hematology researchers who require batch-to-batch consistency and unambiguous pathway interrogation. Choose this compound to avoid the off-target effects of generic bile acids that compromise experimental validity.

Molecular Formula C24H40O3
Molecular Weight 376.6 g/mol
CAS No. 28083-34-3
Cat. No. B1198927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7alpha-Hydroxy-5beta-cholan-24-oic Acid
CAS28083-34-3
Molecular FormulaC24H40O3
Molecular Weight376.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCCC4)C)O)C
InChIInChI=1S/C24H40O3/c1-15(7-10-21(26)27)17-8-9-18-22-19(11-13-24(17,18)3)23(2)12-5-4-6-16(23)14-20(22)25/h15-20,22,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17-,18+,19+,20-,22+,23+,24-/m1/s1
InChIKeyJVMCMMXFADJQKU-MMSVWBHPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7alpha-Hydroxy-5beta-cholan-24-oic Acid: Procurement Considerations for a Selective Bile Acid Analog


7alpha-Hydroxy-5beta-cholan-24-oic acid (CAS 28083-34-3), also known as 3-deoxychenodeoxycholic acid, is a monohydroxy-5beta-cholanic acid and a structural derivative of the primary bile acid, chenodeoxycholic acid [1]. This compound is characterized by a single hydroxyl group at the 7alpha position, distinguishing it from di- and tri-hydroxylated bile acids. It has been identified as a potent and selective agonist for the farnesoid X receptor (FXR) in transactivation assays [2] and is also recognized as an endogenous human metabolite [1].

Why 7alpha-Hydroxy-5beta-cholan-24-oic Acid Cannot Be Substituted with Common Bile Acids


The biological activity of bile acids is exquisitely sensitive to the number, position, and stereochemistry of hydroxyl groups on the steroid nucleus. Generic substitution with more common bile acids like chenodeoxycholic acid (CDCA; 3α,7α-dihydroxy) or cholic acid (CA; 3α,7α,12α-trihydroxy) is not feasible for research applications requiring selective FXR agonism [1]. 7alpha-Hydroxy-5beta-cholan-24-oic acid, lacking the 3α-hydroxyl group (3-deoxy), has a distinct pharmacological profile, including potent FXR activation and, in some studies, inhibition of lipoxygenase and induction of cell differentiation [2][3]. Its unique activity set means that substituting it with a structurally similar compound like CDCA will lead to different receptor activation profiles and off-target effects, thereby invalidating experimental outcomes.

Product-Specific Quantitative Evidence: Differentiating 7alpha-Hydroxy-5beta-cholan-24-oic Acid from Analogs


Potent and Selective FXR Agonism: Nanomolar Potency in Transactivation Assays

In a study by Festa et al. (2017), 7alpha-Hydroxy-5beta-cholan-24-oic acid (referred to as compound 2) was identified as a potent and selective FXR agonist. It exhibited nanomolar potency in a transactivation assay and high efficacy in recruiting the SRC-1 co-activator peptide in an Alfa Screen assay [1]. This is in contrast to the natural FXR ligand, chenodeoxycholic acid (CDCA), which has reported EC50 values typically in the micromolar range (e.g., 11.7 μM to 50 μM) across various assays [2][3][4].

FXR Agonist Nuclear Receptor Bile Acid Signaling

Lipoxygenase Inhibition Profile: A Differentiating Mechanism from Classical Bile Acids

7alpha-Hydroxy-5beta-cholan-24-oic acid is reported to be a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. In contrast, the primary bile acid chenodeoxycholic acid (CDCA) is not typically described as a potent lipoxygenase inhibitor. Furthermore, the compound's antioxidant activity in fats and oils is noted, which is a property not commonly associated with CDCA or other major primary bile acids [1]. While specific comparative IC50 values for lipoxygenase inhibition were not found in the search results, the presence of this activity constitutes a qualitative, class-level differentiation.

Lipoxygenase Inhibitor Arachidonic Acid Metabolism Inflammation

Induction of Cellular Differentiation: A Distinguishing Functional Effect

One source indicates that this compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes [1]. This functional activity, which suggests potential as an anti-cancer agent, is not a commonly described characteristic of the parent compound, chenodeoxycholic acid (CDCA). This provides a functional differentiation point for cellular and cancer biology research.

Cell Differentiation Anti-cancer Monocyte

Key Application Scenarios for 7alpha-Hydroxy-5beta-cholan-24-oic Acid Based on Evidence


Selective Farnesoid X Receptor (FXR) Activation Studies

For in vitro and in vivo studies requiring potent and selective FXR activation, 7alpha-Hydroxy-5beta-cholan-24-oic acid is the superior choice over natural ligands like chenodeoxycholic acid. Its nanomolar potency, as demonstrated in transactivation assays, allows for robust receptor activation at concentrations that minimize off-target effects common with micromolar concentrations of CDCA [1]. This makes it an essential tool for dissecting FXR-mediated pathways in liver disease and metabolic disorders [1].

Investigations into Arachidonic Acid Metabolism and Lipoxygenase Pathways

Given its reported activity as a potent lipoxygenase inhibitor, this compound is a valuable tool for researchers studying the role of lipoxygenase and arachidonic acid metabolism in inflammatory processes or cancer biology [2]. Unlike common bile acids, its unique inhibitory profile allows for the interrogation of these specific pathways without the confounding effects of broad FXR or TGR5 activation [2].

Cell Differentiation and Anti-Proliferative Research

This compound's unique ability to induce differentiation of undifferentiated cells to a monocyte lineage and arrest proliferation makes it a specific reagent for oncology and hematology research [3]. It can be used to investigate mechanisms of differentiation therapy or to model the effects of bile acids on cell fate, a function not readily achievable with the parent compound, CDCA [3].

Technical Documentation Hub

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